8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione
CAS No.: 326014-93-1
Cat. No.: VC16187741
Molecular Formula: C17H17ClN4O3
Molecular Weight: 360.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326014-93-1 |
|---|---|
| Molecular Formula | C17H17ClN4O3 |
| Molecular Weight | 360.8 g/mol |
| IUPAC Name | 8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C17H17ClN4O3/c1-4-10-5-7-11(8-6-10)12(23)9-22-13-14(19-16(22)18)20(2)17(25)21(3)15(13)24/h5-8H,4,9H2,1-3H3 |
| Standard InChI Key | WUSRBVLTFRWILZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)CN2C3=C(N=C2Cl)N(C(=O)N(C3=O)C)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, 8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione, reflects its substitution pattern on the purine-2,6-dione (xanthine) core:
-
Position 1 and 3: Methyl groups (-CH₃).
-
Position 7: A 2-(4-ethylphenyl)-2-oxoethyl group (-CH₂-C(=O)-C₆H₄-CH₂CH₃).
-
Position 8: A chlorine atom (-Cl).
Molecular Formula:
Molecular Weight: 360.80 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00).
Table 1: Key Structural Features
| Position | Substituent | Role in Pharmacodynamics |
|---|---|---|
| 1 | Methyl (-CH₃) | Metabolic stability enhancement |
| 3 | Methyl (-CH₃) | Steric hindrance modulation |
| 7 | 2-(4-ethylphenyl)-2-oxoethyl | Lipophilicity and target affinity |
| 8 | Chlorine (-Cl) | Adenosine receptor antagonism |
Synthetic Pathways and Reaction Mechanisms
Core Xanthine Synthesis
The purine-2,6-dione scaffold is typically synthesized via Traube’s method, involving cyclization of 4,5-diaminopyrimidine derivatives under acidic conditions . For this compound, modifications would target positions 7 and 8 post-core formation.
Stepwise Functionalization
-
Chlorination at Position 8:
-
Alkylation at Position 7:
-
Reagents: 2-(4-ethylphenyl)-2-oxoethyl bromide or iodide.
-
Conditions: Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 60–80°C.
-
Outcome: Nucleophilic displacement introduces the ketone-linked ethylphenyl group.
-
-
Methylation at Positions 1 and 3:
-
Reagents: Methyl iodide (CH₃I) or dimethyl sulfate.
-
Conditions: Alkaline aqueous solution, room temperature.
-
Table 2: Hypothetical Synthesis Conditions
Pharmacological Properties and Mechanisms
Adenosine Receptor Antagonism
The 8-chloro substitution is a hallmark of adenosine receptor (AR) antagonists, as seen in 8-phenyltheophylline (A₁/A₂ₐ AR ≈ 50–100 nM) . This compound’s chloro group likely enhances AR binding affinity, while the 7-substituent may modulate selectivity:
-
A₂ₐ AR: Critical in Parkinson’s disease (PD) therapy (e.g., istradefylline).
-
A₁ AR: Cardioprotective and anti-inflammatory roles.
Physicochemical Properties
-
LogP: Estimated at 2.1 (via computational tools), indicating moderate lipophilicity.
-
Solubility: Poor aqueous solubility (≤0.1 mg/mL), necessitating formulation adjuvants .
| Compound | Target | Clinical Use |
|---|---|---|
| Theophylline | PDE, AR | Asthma/COPD |
| Istradefylline | A₂ₐ AR | Parkinson’s disease |
| Target Compound | A₁/A₂ₐ AR | Hypothetical PD use |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume